Silicon dioxide can be sourced from both natural and synthetic processes. Naturally, it is found in sand, quartz crystals, and various minerals. Synthetic silicon dioxide is produced through various methods such as the sol-gel process, chemical vapor deposition, and precipitation techniques.
Silicon dioxide can be classified based on its structure:
Silicon dioxide can be synthesized using several methods:
The sol-gel process typically begins with the hydrolysis of tetraethyl orthosilicate in an alcohol-water mixture. The resulting silicic acid undergoes condensation to form a three-dimensional network of silicon-oxygen bonds. Parameters such as aging time (ranging from 2 to 6 hours) and calcination temperature (600–700 °C) significantly influence the properties of the final product .
Silicon dioxide has a tetrahedral molecular structure where each silicon atom is covalently bonded to four oxygen atoms. This arrangement leads to a three-dimensional network structure that contributes to its hardness and thermal stability.
Silicon dioxide participates in various chemical reactions:
The reactions are influenced by factors such as pH, temperature, and concentration of reactants, which can lead to different morphologies and sizes of the resulting silica particles .
The mechanism of action for silicon dioxide primarily involves its role as a filler or abrasive in various applications. In chemical mechanical polishing (CMP), for instance, nanosized silicon dioxide particles are used to achieve smooth surfaces on semiconductor wafers by mechanically removing material while chemically reacting with the substrate .
Relevant analyses show that the specific surface area and pore volume significantly affect the performance of silicon dioxide in applications like catalysis and adsorption .
Silicon dioxide finds extensive use across various scientific fields:
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